11-Acetyl-5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
The compound 11-Acetyl-5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic molecule featuring a complex fused-ring system. Its structure includes a triazatricyclo core with sulfur and nitrogen atoms, an acetyl group at position 11, a benzylsulfanyl substituent at position 5, and a 3-chloro-4-methylphenyl group at position 2.
Properties
IUPAC Name |
11-acetyl-5-benzylsulfanyl-4-(3-chloro-4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S2/c1-15-8-9-18(12-20(15)26)29-24(31)22-19-10-11-28(16(2)30)13-21(19)33-23(22)27-25(29)32-14-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNMBEMTVFHFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC5=C3CCN(C5)C(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Acetyl-5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the acetyl group via acetylation.
- Incorporation of the benzylsulfanyl and chloro-methylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
11-Acetyl-5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
11-Acetyl-5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-8-thia-4,6,11-triazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-Acetyl-5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one would depend on its specific application. For example:
Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Chemical Reactivity: The compound’s reactivity can be attributed to the presence of functional groups like the acetyl, benzylsulfanyl, and chloro-methylphenyl groups, which participate in various chemical reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituent variations and their implications:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Reactivity and Binding: The acetyl group at position 11 in the target compound may enhance metabolic stability compared to smaller alkyl groups (ethyl, methyl) in analogs . The 3-chloro-4-methylphenyl group at position 4 combines electron-withdrawing (chloro) and electron-donating (methyl) effects, which could modulate binding interactions in enzyme active sites. In contrast, the 3-methoxyphenyl group in the CAS 847744-39-2 compound may enhance π-stacking interactions due to its electron-rich methoxy group .
Molecular Weight and Bioactivity: The CAS 847744-39-2 compound has a molecular weight of 373.5 g/mol, aligning with Lipinski’s "Rule of Five" for drug-likeness. The target compound’s molecular weight is likely higher due to the acetyl and benzylsulfanyl groups, which may impact oral bioavailability . No direct bioactivity data are reported for these compounds. However, analogs like 5-[(2,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-...
Methodological Considerations for Comparative Studies
- Docking Studies : Tools like GOLD () could predict binding modes of these compounds. For example, the benzylsulfanyl group in the target compound might occupy hydrophobic pockets in target proteins, while chloro substituents could form halogen bonds .
Biological Activity
11-Acetyl-5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with significant potential in medicinal chemistry. Its unique tricyclic structure and functional groups suggest various biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes:
- Acetyl group
- Benzylsulfanyl group
- Chloro and methyl substituents on the phenyl ring
The presence of these functional groups influences the compound's reactivity and biological interactions.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes or receptors. The structural features allow for:
- Hydrogen bonding and hydrophobic interactions with target molecules.
- Modulation of enzyme activity, potentially affecting metabolic pathways.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit promising anticancer activity. For instance, studies have shown that compounds containing thiazole or triazole rings can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.
Anti-inflammatory Effects
The benzylsulfanyl group is known for its potential anti-inflammatory properties. Compounds with sulfur moieties often demonstrate the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also exert similar effects.
Case Studies
- In vitro Studies : A study involving a similar compound demonstrated potent inhibition of cancer cell lines through apoptosis induction and cell cycle arrest.
- In vivo Studies : Animal models treated with structurally related compounds showed reduced tumor size and improved survival rates compared to controls.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
